
Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone, also known as AEM, is an important synthetic compound used in a variety of scientific research applications. It is a small, cyclic molecule composed of four nitrogen atoms and three carbon atoms, and is commonly used in the synthesis of other compounds. AEM is known for its versatility and wide range of uses in the laboratory, including in the synthesis of drugs, peptides, and other compounds.
Applications De Recherche Scientifique
Chemical Synthesis and Transformation
Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone and related compounds have been utilized in various synthetic pathways to create novel chemical entities. For instance, alkylamino-substituted 2-alkoxy-2-pentenoates, derived from ring transformation of azetidin-2-ones, have been used for cyclization towards pyrrolidines and piperidines, showcasing a convenient approach for transforming methyl 2-alkoxy-5-amino-4,4-dimethyl-2-pentenoates into 5,5-dimethyl-3-oxopiperidin-2-ones using concentrated sulfuric acid (Dejaegher et al., 2008). Additionally, the azetidin-2-yl(diphenyl)methanol structure has been developed from l-(+)-methionine and evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).
Antimicrobial Activity
New pyridine derivatives incorporating azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone frameworks have been synthesized and evaluated for their antimicrobial activity. These compounds have shown variable and modest activity against bacterial and fungal strains, indicating their potential in medicinal chemistry for the development of new antimicrobial agents (Patel et al., 2011).
Catalysis and Asymmetric Synthesis
Azetidin-2-ones have been used as intermediates in the synthesis of highly functionalized compounds, demonstrating versatility in chemical transformations. For example, 4-(1-haloalkyl)-2-azetidinones have been transformed into methyl omega-alkylaminopentenoates via transient aziridines and azetidines, showcasing their utility in complex synthetic schemes (Dejaegher & de Kimpe, 2004).
Drug Discovery and Neuroprotective Activities
Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone analogues have been explored for their potential in drug discovery, particularly in the development of neuroprotective agents. Aryloxyethylamine derivatives, for example, have shown promising neuroprotective effects against glutamate-induced cell death and acute cerebral ischemia in mice, suggesting their application in the development of new anti-ischemic stroke agents (Zhong et al., 2020).
Propriétés
IUPAC Name |
azetidin-3-yl-[2-(ethoxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-11-5-3-4-6-14(11)12(15)10-7-13-8-10/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPBOSOERYNYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



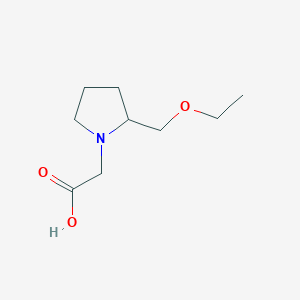
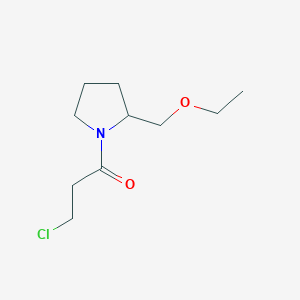

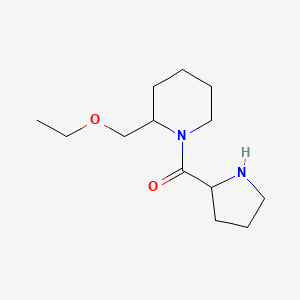

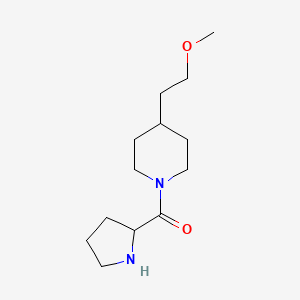
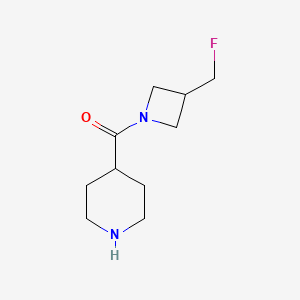


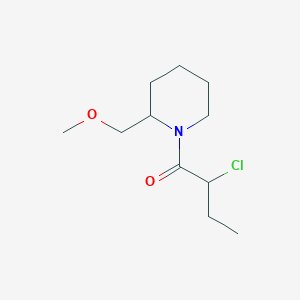

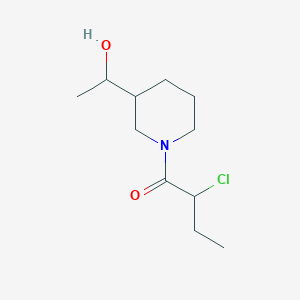
![2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476953.png)
